molecular formula C14H19N3O3 B13875707 Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13875707
M. Wt: 277.32 g/mol
InChI Key: QXPIFBKSZCBXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a pyridine substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . Its structural versatility allows for modifications at the pyridine ring or piperazine backbone, enabling tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

tert-butyl 3-oxo-4-pyridin-2-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-6-4-5-7-15-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPIFBKSZCBXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate generally involves the following key steps:

  • Starting Materials: N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) and pyridine-2-carboxylic acid or derivatives thereof.
  • Key Reaction: Formation of the piperazine ring substituted with the pyridin-2-yl group at the 4-position and introduction of the 3-oxo (ketone) functionality.
  • Coupling Agents and Conditions: Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine under mild conditions.
  • Purification: Typically performed by column chromatography to isolate the pure compound.

This approach is supported by the synthesis of closely related analogs such as tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, which involves coupling N-Boc-piperazine with pyridine-2-carboxylic acid.

Detailed Preparation Method

Step Description Reagents and Conditions Notes
1 Activation of pyridine-2-carboxylic acid Pyridine-2-carboxylic acid, EDC, triethylamine Room temperature stirring for several hours
2 Coupling with N-Boc-piperazine N-Boc-piperazine added to activated acid Reaction proceeds to form amide bond
3 Introduction of 3-oxo group Oxidation or selective functionalization at the 3-position of piperazine ring May require additional reagents (not explicitly detailed in literature)
4 Purification Column chromatography (silica gel) Isolates this compound

The exact method to introduce the 3-oxo functionality on the piperazine ring is less commonly detailed in open literature, but it can be inferred that selective oxidation or use of a pre-functionalized piperazine derivative is employed.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials N-Boc-piperazine, pyridine-2-carboxylic acid or derivatives
Coupling Agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Base Triethylamine
Solvent Typically dichloromethane or similar organic solvent
Temperature Room temperature (20–25°C)
Reaction Time Several hours (4–12 h)
Purification Method Silica gel column chromatography
Yield Not explicitly reported; related compounds show yields between 60–90%
Functional Group Introduction 3-oxo group introduced via oxidation or pre-functionalized intermediates

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized piperazine derivatives, reduced piperazine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridine moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly impacts compound properties. Key examples include:

Compound Substituent Position Yield Key Features
Tert-butyl 4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate Ferrocenyl ethyl 5 91% Organometallic moiety; potential redox activity
Tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) Trifluoromethyl 4 69% Enhanced lipophilicity; UPLC purity 92.4%
Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11) Trifluoromethyl 5 63% Lower yield than A10; UPLC purity 84.7%
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate Cyano, phenyl 3, 6 N/A Polar cyano group; potential for hydrogen bonding
Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate Iodo 5 N/A Halogen substituent for cross-coupling reactions

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, cyano) enhance metabolic stability and modulate electronic properties .
  • Bulkier substituents (e.g., ferrocenyl) may sterically hinder interactions but introduce unique electrochemical properties .
  • Halogens (e.g., iodine) enable further functionalization via cross-coupling reactions .

Modifications on the Piperazine Backbone

Variations in the piperazine core include:

Compound Modification Key Features
Tert-butyl 3-oxo-4-(piperidin-3-yl)piperazine-1-carboxylate Piperidin-3-yl substituent Reduced aromaticity; potential for conformational flexibility
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole ring Bioisostere for amide bonds; improved metabolic stability
Tert-butyl 4-[4-(methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate Methylaminomethyl group Enhanced solubility; potential for protonation at physiological pH

Key Observations :

  • Oxadiazole incorporation improves resistance to enzymatic degradation .
  • Piperidine substitution alters ring puckering and hydrogen-bonding capacity compared to pyridine derivatives .

Challenges :

  • Halogenated Derivatives (e.g., iodine at pyridine-5) may require stringent inert conditions .
  • Steric Hindrance : Bulky groups (e.g., ferrocenyl) necessitate optimized catalyst systems .

Biological Activity

Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivative class. Its unique structure, which includes a tert-butyl ester group, a piperazine ring, and a pyridine moiety, positions it as a candidate for various biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The structural features of this compound allow it to engage in diverse chemical interactions, which can be pivotal in its biological activity.

Synthesis

The synthesis typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid. The general synthetic route can be summarized as follows:

  • Reagents : N-Boc-piperazine and pyridine-2-carboxylic acid.
  • Conditions : The reaction generally requires an organic solvent and may involve heating to facilitate the reaction.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key areas of focus include:

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Its structural components facilitate non-covalent interactions such as hydrogen bonding, which can lead to significant pharmacological effects. For instance, studies employing enzyme assays have shown that derivatives of piperazine can modulate enzyme activity, suggesting similar potential for this compound.

Receptor Modulation

The compound's structural features also suggest potential for receptor modulation. Molecular docking studies indicate that it may bind effectively to specific receptors involved in neurological pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders.

Comparative Analysis with Similar Compounds

A comparison with other piperazine derivatives reveals distinct biological activities influenced by structural variations:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylateDifferent pyridine substitutionExhibits distinct biological activities due to amino group presence
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateFeatures a hydrazine moietyPotentially different reactivity patterns compared to oxo group
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylateContains an aminoethyl substituentDifferences in solubility and pharmacokinetics due to chain length

These comparisons underscore how variations in substituents on the piperazine ring can significantly influence chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of related compounds in various contexts:

  • Anti-Tubercular Activity : A series of substituted piperazines have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 0.29 μM, highlighting the potential of piperazine derivatives in treating tuberculosis .
  • Neurological Applications : Compounds similar to tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with vinylferrocene under palladium catalysis yields derivatives with pyridin-2-yl substituents . Key steps include:

  • Coupling reactions : Use of transition-metal catalysts (e.g., Pd) for cross-coupling.
  • Purification : Automated flash column chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) ensures high purity (>90% yield) .
  • Functionalization : Introduction of the 3-oxo group via oxidation or ketone formation, monitored by TLC/HPLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, pyridin-2-yl aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 306.41 for related derivatives) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer :

  • Intermediate in Drug Discovery : Serves as a scaffold for kinase inhibitors or GPCR modulators due to the pyridin-2-yl group’s hydrogen-bonding capacity .
  • Biological Assays : Used in structure-activity relationship (SAR) studies by derivatizing the 3-oxo group to enhance target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental NMR/MS data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Crystallographic Validation : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve ambiguous electron density maps .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific functional groups in complex spectra .

Q. What strategies optimize stereoselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., CuH/Pd synergism) to control stereochemistry at the piperazine ring .
  • Solvent/Additive Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with chiral auxiliaries to enhance enantiomeric excess (ee) .
  • Design of Experiments (DoE) : Systematically vary temperature, pressure, and catalyst loading to maximize yield and selectivity .

Q. How does the compound interact with biological targets, and how can this be validated?

  • Methodological Answer :

  • Biophysical Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to receptors like serotonin transporters .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding poses to enzymes (e.g., cytochrome P450) .

Q. How can stability issues (e.g., hydrolysis of the tert-butyl ester) be mitigated during storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 4°C under inert gas (N₂) and assess degradation via HPLC at intervals (0, 3, 6 months) .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .
  • pH Optimization : Buffer formulations at pH 6–7 minimize ester hydrolysis in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.